![molecular formula C9H16ClNO3 B2733973 Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride CAS No. 532410-51-8](/img/structure/B2733973.png)
Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride
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Overview
Description
“Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride” is a chemical compound that contains a five-membered pyrrolidine ring, which is a nitrogen heterocycle . This saturated scaffold is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of compounds with a pyrrolidine ring can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride” is characterized by a pyrrolidine ring. This ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Chemical Reactions Analysis
The pyrrolidine ring in the molecule can undergo various chemical reactions, leading to the formation of bioactive molecules with target selectivity . The influence of steric factors on biological activity is also investigated, along with the structure–activity relationship (SAR) of the studied compounds .Physical And Chemical Properties Analysis
The physical form of “Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride” is oil . It has a molecular weight of 221.68 .Scientific Research Applications
Medicinal Chemistry and Drug Design
The pyrrolidine ring in this compound serves as a versatile scaffold for drug discovery. Medicinal chemists widely use it to create compounds for treating human diseases. Key features include:
- Non-Planarity and Pseudorotation : The non-planarity of the ring (a phenomenon called “pseudorotation”) enhances three-dimensional coverage .
Kinase Inhibition
Recent studies have shown that certain derivatives of methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate exhibit nanomolar activity against protein kinases CK1γ and CK1ε. Further modifications can explore how the chiral moiety influences kinase inhibition .
Antimicrobial Properties
Aqueous systems containing N-methylpyrrolidin-2-one (NMP) have demonstrated antimicrobial effects against bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans). These findings highlight the potential of pyrrolidin-2-one derivatives .
Enantioselective Proteins and Stereogenicity
The stereoisomers and spatial orientation of substituents on the pyrrolidine ring impact the biological profile of drug candidates. Understanding these factors can guide drug design for specific enantioselective proteins .
Chemical Synthesis Strategies
Researchers have employed two main synthetic strategies:
Structure–Activity Relationship (SAR) Investigations
SAR studies have revealed trends related to N’-substituents and antibacterial activity. For instance, antibacterial activity increases with certain substituents (e.g., N’-Ph) and 4’-phenyl groups .
Safety and Hazards
Future Directions
properties
IUPAC Name |
methyl 4-oxo-4-pyrrolidin-2-ylbutanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3.ClH/c1-13-9(12)5-4-8(11)7-3-2-6-10-7;/h7,10H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLKINOSOCNHUTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(=O)C1CCCN1.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-oxo-4-(pyrrolidin-2-yl)butanoate hydrochloride |
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